5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chloro-4-methoxybenzaldehyde under acidic or basic conditions to form the pyrazole ring. This intermediate is then subjected to further cyclization with suitable reagents to form the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-Amino-1-(3-chloro-4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
Compared to similar compounds, 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.
Biological Activity
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, featuring a fused ring of pyrazole and pyrimidine, along with significant functional groups, suggests potential for various biological activities, particularly in cancer research and medicinal chemistry.
Anticancer Properties
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. Specifically, this compound has shown efficacy against various cancer cell lines by inhibiting key kinases involved in cancer progression.
The compound's mechanism involves interaction with specific protein targets that are crucial in regulating cell proliferation and survival. Notably, it has been observed to induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that treatment with this compound leads to an increase in G0–G1 phase populations while decreasing S and G2/M phase populations, indicating effective cell cycle modulation.
Comparative Activity
To illustrate the biological activity of this compound relative to similar compounds, the following table summarizes key findings:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | 3-chloro-4-methoxyphenyl group | Inhibits various kinases; induces apoptosis |
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Fluorophenyl group | Anticancer activity via EGFR inhibition |
2-(2-Chlorophenyl)-5-(methylthio)-pyrazolo[3,4-d]pyrimidin | Chlorophenyl and methylthio groups | Antiproliferative effects in cancer cells |
Case Studies
- Cell Line Studies : In vitro studies have shown that this compound exhibits a mean growth inhibition of approximately 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells. Importantly, it demonstrated minimal toxicity towards normal fibroblast cells.
- Molecular Docking Studies : Computational analyses indicate that this compound binds effectively to target proteins involved in cancer pathways, suggesting a strong potential for therapeutic application.
Properties
Molecular Formula |
C12H10ClN5O2 |
---|---|
Molecular Weight |
291.69 g/mol |
IUPAC Name |
5-amino-1-(3-chloro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10ClN5O2/c1-20-10-3-2-7(4-9(10)13)18-11-8(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3 |
InChI Key |
IAXGAFHYLVAAQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)Cl |
Origin of Product |
United States |
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